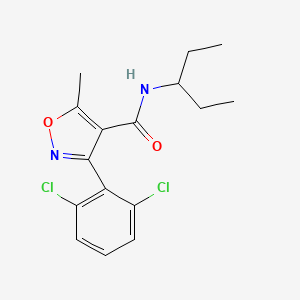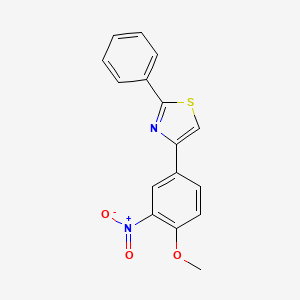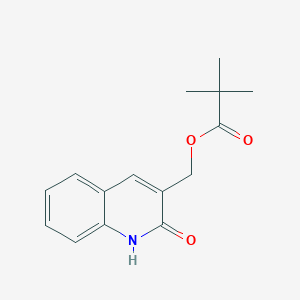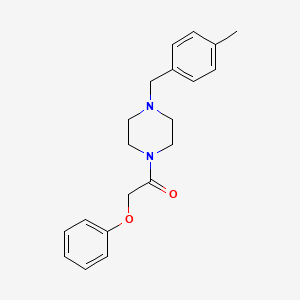![molecular formula C16H11N3O4 B5781823 2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione, also known as NPEA, is a synthetic compound that has gained significant attention in the scientific community due to its various applications in research. NPEA belongs to the class of isoindole-1,3(2H)-dione derivatives and is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to possess antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to possess fluorescent properties and has been used as a fluorescent probe in bioimaging.
実験室実験の利点と制限
2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione has several advantages and limitations for lab experiments. One of the advantages of this compound is its diverse applications in scientific research. This compound has been studied for its potential use in the treatment of various diseases and as a fluorescent probe in bioimaging. Additionally, this compound has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the high cost of this compound can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for the study of 2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione. One of the future directions is the study of this compound as a potential treatment for oxidative stress-related diseases. This compound has been shown to possess antioxidant properties, making it a potential candidate for the treatment of diseases like Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, the study of this compound as a fluorescent probe in bioimaging is an area of future research. This compound has been used as a fluorescent probe in the past, and further research in this area could lead to the development of more efficient fluorescent probes. Finally, the study of this compound as a ligand in the synthesis of metal complexes is another area of future research. This compound has been used as a ligand in the past, and further research in this area could lead to the development of more efficient metal complexes.
合成法
The synthesis of 2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with phthalic anhydride and concentrated sulfuric acid to obtain this compound. The purity of this compound can be improved by recrystallization using solvents like ethanol or methanol.
科学的研究の応用
2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research for its diverse applications. It has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. This compound has also been shown to possess antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases like Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, this compound has been studied for its use as a fluorescent probe in bioimaging and as a ligand in the synthesis of metal complexes.
特性
IUPAC Name |
2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c1-10(11-6-8-12(9-7-11)19(22)23)17-18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXKMQPIOQUCIZ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C(=O)C2=CC=CC=C2C1=O)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)


![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
methanone](/img/structure/B5781780.png)




![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)